exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
CAS No.:
Cat. No.: VC15811880
Molecular Formula: C11H18N4
Molecular Weight: 206.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18N4 |
|---|---|
| Molecular Weight | 206.29 g/mol |
| IUPAC Name | (1R,5S)-3-(3,5-dimethyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C11H18N4/c1-7-13-14-8(2)15(7)11-5-9-3-4-10(6-11)12-9/h9-12H,3-6H2,1-2H3/t9-,10+,11? |
| Standard InChI Key | YSBNHAFIMYJNBR-ZACCUICWSA-N |
| Isomeric SMILES | CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C |
| Canonical SMILES | CC1=NN=C(N1C2CC3CCC(C2)N3)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features an 8-azabicyclo[3.2.1]octane core fused to a 3,5-dimethyl-1,2,4-triazole ring in the exo configuration. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.29 g/mol |
| CAS Registry Number | 868670-14-8 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The bicyclic system imposes conformational restraint, potentially enhancing receptor binding selectivity, while the triazole ring contributes to π-π stacking interactions and metabolic stability .
Stereochemical Considerations
The exo designation indicates that the triazole substituent resides on the convex face of the bicyclic scaffold. This spatial arrangement influences molecular dipole moments and solvation properties, critical for blood-brain barrier (BBB) penetration in CNS-targeted therapies .
Synthesis and Optimization
General Synthetic Routes
While explicit protocols for the dimethyl variant are scarce in available literature, analogous compounds like exo-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (CAS 423165-07-5) provide methodological insights . A representative pathway involves:
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Cycloaddition Reactions: Formation of the triazole ring via [3+2] cycloaddition between nitriles and hydrazines.
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Bicyclic System Construction: Ring-closing metathesis or intramolecular alkylation to form the azabicyclo[3.2.1]octane framework.
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Functional Group Manipulation: Selective methylation using agents like methyl iodide under basic conditions.
Catalytic Hydrogenation
For debenzylation of intermediates, catalytic hydrogenation (, Pd/C or Pd(OH)/C) in ethanol or methanol achieves yields exceeding 90% . For example:
Physicochemical and Pharmacokinetic Profiling
Solubility and Lipophilicity
Predicted log P (octanol-water) values for structural analogs range from 1.64–2.10 , indicating moderate lipophilicity conducive to membrane permeability. Aqueous solubility estimates for related triazoles fall between 0.654–1.66 mg/mL , sufficient for oral bioavailability.
ADMET Properties
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BBB Permeation: Likely, given the low polar surface area (42.74 Ų)
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CYP Inhibition: Potential CYP2D6 inhibition , necessitating drug-drug interaction studies
Emerging Applications in Drug Discovery
Central Nervous System Therapeutics
The compound’s ability to cross the BBB and modulate neurotransmitter systems positions it as a candidate for:
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Anxiolytics: Via GABA receptor partial agonism
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Antidepressants: Through serotonin reuptake inhibition
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Neuroprotective Agents: Mitigating oxidative stress in Parkinson’s disease
Antimicrobial Scaffolds
Triazole derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens by inhibiting ergosterol synthesis or DNA gyrase . The dimethyl variant’s compact structure may reduce off-target effects compared to bulkier analogs.
Challenges and Future Directions
Synthetic Scalability
Current routes rely on multi-step sequences with chromatographic purifications, limiting industrial-scale production. Flow chemistry approaches could enhance efficiency and yield.
Target Deconvolution
Unbiased screening (e.g., affinity chromatography-mass spectrometry) is needed to identify protein targets beyond homology-based predictions.
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